molecular formula C10H17ClN2O B7985393 2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7985393
M. Wt: 216.71 g/mol
InChI Key: XADSCARNDKFCEM-SECBINFHSA-N
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Description

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a chemical compound with a complex structure that includes a chloro group, a pyrrolidine ring, and a cyclopropyl-methyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropyl-methyl-amino group. The final step involves the chlorination of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propanone
  • 2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-butanone

Uniqueness

2-Chloro-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, with the CAS number 1354010-28-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies that highlight its significance.

The molecular formula of this compound is C10H17ClN2OC_{10}H_{17}ClN_{2}O with a molecular weight of approximately 216.71 g/mol. The compound features a chloro group and a pyrrolidine ring, which are common structural motifs in various bioactive molecules.

PropertyValue
Molecular FormulaC10H17ClN2O
Molecular Weight216.71 g/mol
CAS Number1354010-28-8
InChI KeyXADSCARNDKFCEM-SECBINFHSA-N

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In a study examining various pyrrolidine derivatives, certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The results suggested that structural modifications, such as halogen substitutions, play a critical role in enhancing antibacterial efficacy .

Neuropharmacological Effects

Another area of interest is the neuropharmacological profile of compounds similar to this compound. Research has indicated that these compounds may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Research Findings

A comparative study on pyrrolidine derivatives revealed that specific modifications could lead to enhanced binding affinities for serotonin receptors, suggesting potential applications in treating mood disorders .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (mg/mL)
Pyrrolidine Derivative AAntibacterial0.0039 - 0.025
Pyrrolidine Derivative BAntifungal0.0048 - 0.039
Compound CNeuropharmacologicalNot Specified

Properties

IUPAC Name

2-chloro-1-[(3R)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADSCARNDKFCEM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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